2-Methoxy-4-nitrobenzaldehyde
Description
Significance of 2-Methoxy-4-nitrobenzaldehyde as a Versatile Aromatic Intermediate
This compound serves as a crucial intermediate in various fields of synthetic organic chemistry. chemimpex.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build complex molecular frameworks. It is a key starting material in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.comchemimpex.com
In pharmaceutical development, this compound is employed in the creation of novel drug candidates. Researchers utilize it to synthesize derivatives with potential biological activities, such as anti-inflammatory, analgesic, and anti-cancer properties. chemimpex.com For instance, it is used in the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives, which are investigated as therapeutic agents for retinal diseases. chemicalbook.com Its structural motifs are integral to the development of compounds aimed at aiding drug discovery. chemimpex.com
The compound also finds applications in the production of dyes and pigments, where its stable aromatic structure contributes to the creation of vibrant and lasting colors. chemimpex.comchemimpex.com Furthermore, in environmental science, it is used in studies related to environmental pollutants, assisting in the development of methods for detecting and mitigating harmful substances. chemimpex.com
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 136507-15-8 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Pale yellow or yellow powder |
| Melting Point | 121 - 125 °C |
| Purity | ≥ 97-99% |
Overview of its Structural Features and Functional Groups Relevant to Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: an aldehyde (-CHO), a methoxy (B1213986) (-OCH₃) group, and a nitro (-NO₂) group.
The benzaldehyde (B42025) skeleton consists of a benzene ring with a formyl (aldehyde) group. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes the carbonyl carbon susceptible to nucleophilic attack. The nitro group, located at the para position relative to the aldehyde, is a strong electron-withdrawing group. study.com This group further deactivates the ring and significantly increases the electrophilicity of the carbonyl carbon, making the compound more reactive toward nucleophiles compared to unsubstituted benzaldehyde. study.comquora.com
Conversely, the methoxy group at the ortho position is an electron-donating group. This group activates the aromatic ring, although its influence is moderated by the powerful deactivating effects of the nitro and aldehyde groups. The unique positioning of these groups—an electron-donating group ortho to the aldehyde and an electron-withdrawing group para to it—creates a distinct electronic environment that chemists can exploit for specific synthetic transformations, such as nucleophilic substitutions and condensation reactions. chemimpex.com
Table 2: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | COC1=C(C=CC(=C1)N+[O-])C=O |
| InChI Key | LEBUUZXTHMCZQZ-UHFFFAOYSA-N |
| Synonyms | 2-Formyl-5-nitroanisole, 4-Nitro-2-methoxybenzaldehyde |
Historical Context and Evolution of Research on Nitrobenzaldehyde Derivatives
Research into nitrobenzaldehyde derivatives has a long history, driven by their importance as synthetic intermediates. The nitration of benzaldehyde itself is a classic method for producing mono-nitrobenzaldehyde isomers, primarily yielding the meta-isomer, 3-nitrobenzaldehyde. psu.edu Historically, obtaining the ortho- and para-isomers in high purity and yield presented significant challenges. psu.edu
An early and notable application of a nitrobenzaldehyde derivative is the Baeyer–Drewson indigo (B80030) synthesis, first described in 1882. This method utilized 2-nitrobenzaldehyde (B1664092) and acetone (B3395972) to produce indigo dye. wikipedia.org Although this specific synthesis was later replaced by more efficient industrial routes based on aniline (B41778), it highlighted the synthetic utility of nitrobenzaldehydes from an early stage. wikipedia.org
Over the 20th century and into the 21st, research has focused on developing more selective and efficient methods for synthesizing specific isomers of substituted nitrobenzaldehydes. Early academic publications, such as a 1924 paper in the Journal of the American Chemical Society, explored the derivatives of para-nitrobenzaldehyde, indicating sustained interest in this class of compounds. acs.org The development of modern catalytic and synthetic methodologies has allowed for greater control over the synthesis of complex derivatives like this compound, expanding their accessibility and application in fine chemical synthesis, particularly for pharmaceuticals and advanced materials. psu.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374862 | |
| Record name | 2-Methoxy-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136507-15-8 | |
| Record name | 2-Methoxy-4-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Strategies for 2 Methoxy 4 Nitrobenzaldehyde and Its Derivatives
Precursor Roles in Multi-step Organic Synthesis
The unique arrangement of functional groups in 2-Methoxy-4-nitrobenzaldehyde makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde group acts as an electrophilic site for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, which then serves as a nucleophile to facilitate the formation of new rings. This dual reactivity is fundamental to its role in constructing complex molecular architectures.
The typical synthetic strategy involves an initial reaction at the aldehyde functionality, followed by the reduction of the nitro group to an aniline (B41778) derivative. This newly formed amino group can then react intramolecularly with the previously modified structure to form a heterocyclic ring. This sequence is a cornerstone of methods like the Friedländer annulation for quinolines or similar cyclization cascades for other N-heterocycles. Consequently, this compound is a key starting material for the synthesis of substituted indoles, quinazolines, isoquinolines, and benzimidazoles, which are significant scaffolds in medicinal chemistry. rsc.orgorganic-chemistry.org
For instance, in the synthesis of indole (B1671886) derivatives, this compound can undergo a Henry reaction, followed by dehydration and reductive annulation to form the indole ring. rsc.org Similarly, its reaction with amines or amino acids can lead to the formation of quinazoline (B50416) scaffolds after reduction of the nitro group and subsequent cyclization. nih.gov The synthesis of benzimidazoles can be achieved through reductive cyclocondensation of the parent compound in the presence of a reducing agent. pcbiochemres.comtandfonline.com
| Target Heterocycle | General Synthetic Strategy | Key Reactions |
|---|---|---|
| Indoles | Condensation at the aldehyde group, followed by nitro group reduction and intramolecular cyclization. | Henry Reaction, Reductive Annulation rsc.org |
| Quinazolines | Reaction with amines followed by reductive cyclization of the nitro group. | Condensation, Reductive Cyclization semanticscholar.org |
| Benzimidazoles | Reductive cyclocondensation where the nitro group is reduced to an amine that condenses with the aldehyde. | One-Pot Reductive Cyclocondensation pcbiochemres.com |
| Isoquinolines | Used as a building block in multi-step sequences that construct the isoquinoline (B145761) core. | Cascade Reactions, Annulation nih.govorganic-chemistry.org |
Development of Novel Synthetic Routes and Modifications
Efficiently synthesizing this compound is critical for its application as a precursor. Research has focused on developing novel and modifying existing routes to improve yield, selectivity, and safety. These methods primarily involve the strategic introduction of the formyl, nitro, and methoxy (B1213986) groups onto a benzene (B151609) ring precursor.
A modern and powerful method for introducing an aldehyde group onto an aromatic ring is palladium-catalyzed formylation. This approach offers a direct and efficient alternative to classical methods. In the context of synthesizing this compound, this strategy would typically start from a corresponding aryl halide, such as 2-bromo-5-nitroanisole .
The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a formylating agent. A common and effective source of the formyl group is synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). liverpool.ac.uk The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium intermediate. This intermediate is then hydrogenated and subsequently undergoes reductive elimination to yield the final aldehyde product and regenerate the palladium(0) catalyst. liverpool.ac.uk This methodology is valued for its high functional group tolerance and efficiency, providing a direct route to the target molecule. nih.gov
Oxidation of a benzyl (B1604629) alcohol is a fundamental transformation in organic synthesis for producing the corresponding aldehyde. For the synthesis of this compound, the precursor 2-methoxy-4-nitrobenzyl alcohol can be oxidized under controlled conditions.
A variety of oxidizing agents can be employed for this purpose. Mild and selective reagents are preferred to avoid over-oxidation to the carboxylic acid or other side reactions. Common reagents used for this type of transformation include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and various hypervalent iodine compounds. researchgate.netresearchgate.net The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. For instance, MnO₂ is particularly effective for oxidizing benzylic alcohols. These methods provide a reliable and straightforward pathway to the desired aldehyde from an accessible alcohol precursor.
Classical synthetic routes to this compound often rely on electrophilic aromatic substitution reactions, specifically nitration, and nucleophilic substitution for methoxylation.
One common strategy involves the direct nitration of o-anisaldehyde (2-methoxybenzaldehyde) . The methoxy group is an ortho-, para-directing group, while the aldehyde group is a meta-directing deactivator. The nitration of o-anisaldehyde typically yields a mixture of isomers, including the desired 4-nitro product and the 6-nitro isomer. The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, or a mixture of nitric and sulfuric acids) and temperature, must be carefully controlled to maximize the yield of the 4-nitro isomer. researchgate.netchemicalforums.com
An alternative approach involves starting with a molecule that already contains the nitro group in the desired position, such as 2-hydroxy-4-nitrobenzaldehyde . The synthesis can then be completed by converting the hydroxyl group into a methoxy group. This is typically achieved through a Williamson ether synthesis, where the phenolic proton is first removed by a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methoxy ether linkage. orgsyn.org
| Synthetic Strategy | Starting Material | Key Reagents | Primary Transformation |
|---|---|---|---|
| Palladium-Catalyzed Formylation | 2-Bromo-5-nitroanisole | Pd Catalyst, CO/H₂ (Syngas) | C-Br to C-CHO conversion liverpool.ac.uk |
| Oxidation | 2-Methoxy-4-nitrobenzyl alcohol | PCC, MnO₂, or other mild oxidants | -CH₂OH to -CHO oxidation researchgate.net |
| Nitration | 2-Methoxybenzaldehyde (B41997) | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution chemicalforums.com |
| Methoxy-Functionalization | 2-Hydroxy-4-nitrobenzaldehyde | Base (e.g., K₂CO₃), Methylating Agent (e.g., (CH₃)₂SO₄) | Williamson Ether Synthesis orgsyn.org |
Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound to minimize environmental impact and enhance safety.
The application of green chemistry principles focuses on several key areas in the synthesis of this compound. One major goal is the reduction of hazardous waste, which is often associated with classical nitration reactions that use large quantities of strong acids. The development of solid acid catalysts or milder nitrating agents that can be recycled is an area of active research.
Catalyst Development for Environmentally Benign Processes
The development of novel catalytic systems is at the forefront of creating greener synthetic pathways to this compound. Research efforts are focused on replacing conventional stoichiometric reagents with catalytic alternatives that offer improved selectivity, reduced waste generation, and milder reaction conditions.
Heterogeneous Acid Catalysis: One promising approach involves the use of solid acid catalysts for the nitration of 2-methoxybenzaldehyde. These catalysts, such as zeolites, sulfated zirconia, and functionalized clays, offer significant environmental advantages over traditional mineral acids like sulfuric acid. Their solid nature simplifies catalyst separation from the reaction mixture, enabling easy recovery and recycling, which minimizes waste streams. Research in this area aims to tailor the acidic properties and porous structure of these materials to maximize the yield and regioselectivity for the desired 4-nitro isomer. While specific studies on the nitration of 2-methoxybenzaldehyde using these catalysts are not extensively reported in publicly available literature, the principles from related nitroaromatic syntheses suggest their potential applicability.
Phase Transfer Catalysis (PTC): Phase transfer catalysis has emerged as a powerful tool for conducting reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. dalalinstitute.comresearchgate.net This technique can enhance reaction rates, improve yields, and allow for the use of less hazardous solvents under milder conditions. dalalinstitute.com In the context of synthesizing derivatives of this compound, PTC can be employed in reactions such as etherification or nucleophilic substitution, where an anionic nucleophile needs to be transferred from an aqueous phase to an organic phase containing the substrate. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase transfer catalysts facilitates this transfer, leading to more efficient and environmentally friendly processes. dalalinstitute.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative for organic synthesis. While direct biocatalytic nitration of aromatic compounds is challenging, enzymatic transformations of derivatives of this compound are being explored. For instance, nitrilases have been investigated for the enantioselective hydrolysis of nitriles to carboxylic acids, a transformation that could be applied to cyanohydrin derivatives of this compound to produce valuable chiral building blocks. almacgroup.com The development of robust and stable enzymes through protein engineering is a key area of research to make these biocatalytic routes viable for industrial-scale production. almacgroup.com
| Catalytic Approach | Catalyst Examples | Potential Advantages |
| Heterogeneous Acid Catalysis | Zeolites, Sulfated Zirconia, Functionalized Clays | Catalyst recyclability, reduced corrosive waste, improved selectivity. |
| Phase Transfer Catalysis | Quaternary Ammonium Salts, Quaternary Phosphonium Salts | Milder reaction conditions, use of less hazardous solvents, increased reaction rates. dalalinstitute.com |
| Biocatalysis | Nitrilases, Oxidoreductases | High selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradable catalysts. |
Scale-Up and Process Optimization Research for Industrial Applications
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful consideration and optimization of process parameters. For the industrial production of this compound, research is focused on ensuring safety, reproducibility, cost-effectiveness, and sustainability.
A critical aspect of scaling up nitration reactions is managing the highly exothermic nature of the process to prevent thermal runaways. acs.org This involves detailed calorimetric studies to understand the reaction kinetics and heat flow. Process optimization in this context includes the careful control of reagent addition rates, efficient heat exchange systems, and the potential use of continuous flow reactors. Flow chemistry offers significant advantages for hazardous reactions like nitration by providing superior heat and mass transfer, improved safety, and the ability to operate at higher temperatures and pressures, leading to shorter reaction times and increased throughput. acs.org
Downstream processing, including product isolation and purification, is another crucial area for optimization. The development of efficient extraction and crystallization techniques is essential to obtain high-purity this compound while minimizing solvent usage and waste generation. The choice of appropriate and environmentally friendly solvents is a key consideration in green process design.
Furthermore, a comprehensive understanding of the reaction mechanism and the identification of potential by-products are vital for process optimization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to monitor reaction progress, identify impurities, and ensure the final product meets the required quality specifications. The data gathered from these analyses inform process adjustments to maximize yield and purity while minimizing the formation of undesirable side products.
| Process Parameter | Key Considerations for Scale-Up and Optimization |
| Reaction Conditions | Temperature control, pressure management, reaction time, solvent selection. |
| Reagent Stoichiometry & Addition | Precise control of molar ratios, controlled addition rates to manage exotherms. |
| Mixing and Mass Transfer | Efficient agitation to ensure homogeneity and enhance reaction rates. |
| Heat Transfer | Design of effective cooling systems to dissipate reaction heat safely. acs.org |
| Downstream Processing | Optimized extraction, crystallization, and filtration methods for high purity and yield. |
| Process Analytical Technology (PAT) | In-situ monitoring of reaction parameters for real-time control and optimization. |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2-Methoxy-4-nitrobenzaldehyde, where the aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. The kinetics and selectivity of these reactions are profoundly influenced by the methoxy (B1213986) and nitro substituents, as well as the reaction solvent.
Influence of Methoxy and Nitro Substituents on SNAr Kinetics and Selectivity
The presence of both a methoxy (-OCH₃) and a nitro (-NO₂) group on the benzaldehyde (B42025) ring significantly impacts the rate and outcome of SNAr reactions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. guidechem.com This activation is crucial for the feasibility of SNAr reactions, which are typically difficult on unsubstituted benzene (B151609) rings.
Conversely, the methoxy group is an electron-donating group, which would generally be expected to deactivate the ring towards nucleophilic attack. However, its position ortho to the aldehyde and meta to the nitro group introduces a more complex electronic and steric environment. In the context of SNAr, the methoxy group can direct the incoming nucleophile and influence the stability of the Meisenheimer complex, a key intermediate in the reaction pathway. researchgate.net Computational studies on related systems, such as 2-methoxy-3,5-dinitropyridine, have shown that nitro groups play a critical role in enhancing the electrophilic character of the carbon center, thereby facilitating nucleophilic substitution. researchgate.net
Research on the [¹⁸F]fluorination of various benzaldehydes has provided quantitative insights into these substituent effects. For instance, in the synthesis of radiopharmaceuticals, this compound serves as a precursor for 4-[¹⁸F]fluoroguaiacol through nucleophilic substitution with [¹⁸F]fluoride. The nitro group at the para position enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. researchgate.net Studies comparing the reactivity of different substituted nitrobenzaldehydes have shown that the radiochemical yields of [¹⁸F]fluorination are comparable for this compound (83 ± 3%) and non-substituted nitrobenzaldehydes like 2-nitrobenzaldehyde (B1664092) (84 ± 3%) and 4-nitrobenzaldehyde (B150856) (81 ± 5%). researchgate.net This suggests that the activating effect of the nitro group is the dominant factor.
The interplay between the activating nitro group and the directing methoxy group is pivotal. The methoxy group, while electron-donating, can also stabilize the transition state through resonance effects, influencing the regioselectivity of the substitution.
Solvent Effects on SNAr Reactivity
The choice of solvent plays a critical role in the kinetics and outcome of SNAr reactions involving this compound. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. acsgcipr.orguchile.cl
Studies on the [¹⁸F]fluorination of benzaldehydes have demonstrated that radiochemical yields are significantly higher in dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net In DMSO, oxidation of the aldehyde functional group of the precursor was observed, leading to lower yields of the desired fluorinated product. researchgate.net For instance, in the fluorodehalogenation of 2-bromobenzaldehyde, oxidation was rapid in DMSO, consuming 90% of the precursor within 3 minutes, whereas in DMF, oxidation was minimal. researchgate.net This highlights the importance of selecting a solvent that not only promotes the desired SNAr pathway but also minimizes side reactions.
The ability of the solvent to donate or accept hydrogen bonds can also dramatically affect the reaction rate. uchile.cl While dipolar aprotic solvents are common, other solvents like toluene, and even alcohols under certain conditions, have been utilized. acsgcipr.org The nature of the solvent can influence the stability of the Meisenheimer intermediate and the transition states, thereby altering the reaction kinetics. researchgate.netuchile.cl
Regioselectivity Studies in Aromatic Substitutions
The directing effects of the methoxy and nitro groups on this compound are crucial in determining the position of nucleophilic attack. The strong electron-withdrawing nitro group primarily activates the positions ortho and para to it for nucleophilic substitution. In this molecule, the position para to the nitro group is occupied by the methoxy group, and one ortho position is occupied by the aldehyde. This leaves the other ortho position (C-3) and the position meta to the nitro group (C-5) as potential sites for attack.
However, the substitution of the methoxy group itself is also a possibility, particularly in reactions where it can act as a leaving group. In the synthesis of 4-[¹⁸F]fluoroguaiacol from this compound, the incoming [¹⁸F]fluoride ion displaces the nitro group, not the methoxy group. This regioselectivity is guided by the powerful activating effect of the nitro group.
Theoretical studies on related thiophene (B33073) systems have shown that the SNAr mechanism proceeds through the formation of a Meisenheimer complex, and the stability of this intermediate is dependent on the number and position of electron-withdrawing groups. researchgate.netnih.gov In this compound, the incoming nucleophile is expected to attack the carbon atom bearing the nitro group, leading to its displacement, as this pathway is electronically favored due to the strong activation provided by the nitro group.
Carbonyl Reactivity and Transformations
The aldehyde functional group in this compound is a site of significant chemical reactivity, participating in a variety of condensation and reduction reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nitro group on the aromatic ring. guidechem.com
Condensation Reactions with Amines and Other Nucleophiles
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). wiserpub.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The strong electron-withdrawing nature of the nitro group makes the aldehyde unit highly electrophilic and thus very reactive towards nucleophiles like amines. guidechem.com
These condensation reactions are often carried out in the presence of a base, such as potassium carbonate, and can be used to synthesize a wide range of derivatives. guidechem.com For example, the reaction with p-tolylmethyl isocyanate in the presence of potassium carbonate in methanol (B129727) leads to the formation of a complex condensation product. guidechem.com The resulting Schiff bases can be stable compounds and are sometimes used as intermediates in the synthesis of more complex molecules, including heterocyclic compounds like 5-aryl imidazoles. guidechem.com The formation of stable complexes with various metal ions has also been observed for Schiff bases derived from 2-nitrobenzaldehyde and its derivatives. wiserpub.com
The general mechanism for Schiff base formation involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. ijmcmed.org This intermediate then undergoes acid or base-catalyzed dehydration to yield the final imine product. ijmcmed.org
Reduction of the Aldehyde Moiety to Benzyl (B1604629) Alcohol Derivatives
The aldehyde group of this compound can be selectively reduced to the corresponding benzyl alcohol, (2-Methoxy-4-nitrophenyl)methanol. guidechem.com This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol or ethanol. guidechem.comtandfonline.com
Importantly, the reduction with sodium borohydride is generally chemoselective, meaning it reduces the aldehyde group without affecting the nitro group. guidechem.com This selectivity is a valuable feature in organic synthesis, allowing for the specific modification of one functional group while leaving another intact. The resulting benzyl alcohol derivative can then be used in further synthetic steps.
Studies on the reduction of various aldehydes have shown that reagents like zinc borohydride complexes can also be effective. orientjchem.org The reduction of nitro-substituted benzaldehydes, including 4-nitrobenzaldehyde, to their corresponding alcohols has been well-documented with various reducing systems. orientjchem.orgdiva-portal.orgtandfonline.comugm.ac.id In some cases, depending on the reducing agent and reaction conditions, both the aldehyde and the nitro group can be reduced. nih.govacs.org
The table below summarizes the key transformations of the carbonyl group in this compound.
| Reaction Type | Reactant(s) | Product | Key Conditions |
|---|---|---|---|
| Condensation (Schiff Base Formation) | Primary Amines (e.g., p-tolylmethyl isocyanate) | Schiff Base (Imine) | Base (e.g., K₂CO₃), Methanol, Reflux guidechem.com |
| Reduction | Sodium Borohydride (NaBH₄) | (2-Methoxy-4-nitrophenyl)methanol | Methanol or Ethanol guidechem.com |
Oxidation Studies of the Aldehyde Function
In specific contexts, such as during nucleophilic aromatic substitution reactions with [¹⁸F]fluoride, oxidation of the aldehyde function has been observed as a side reaction, particularly when using dimethyl sulfoxide (DMSO) as a solvent. researchgate.net Another notable transformation is the Baeyer-Villiger oxidation, which converts the benzaldehyde into a phenol (B47542), as demonstrated in the synthesis of 4-[¹⁸F]fluoroguaiacol from this compound. umich.edu
Table 1: Oxidation of Substituted Benzaldehydes
| Oxidant | Substrate Type | Product | Catalyst/Conditions | Citation |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Benzaldehyde and substituted benzaldehydes | Benzoic acid and substituted benzoic acids | Phase Transfer Catalyst (e.g., TBAB) in non-polar solvents | research-advances.org |
| Isoquinolinium Bromochromate (IQBC) | p-substituted benzaldehydes | Corresponding p-substituted benzoic acids | Acetic acid, 308-313 K | arcjournals.org |
| Benzyltrimethylammonium Chlorobromate (BTMACB) | Monosubstituted benzaldehydes | Corresponding benzoic acids | Aqueous acetic acid | acs.org |
Reactivity of the Nitro Group
Reduction of the Nitro Group to Amino Derivatives
The nitro group of this compound can be selectively reduced to form 2-methoxy-4-aminobenzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. mdpi.com Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes, utilizing catalysts based on transition metals. rsc.orgbohrium.comnih.govacs.org These methods are often favored for their high efficiency and selectivity under mild conditions. rsc.org For instance, 2-nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde (B1207257) using catalytic hydrogenation, among other reducing agents. wiserpub.com
Alternative reducing systems, such as iron powder in acetic acid, have been successfully used in domino reactions where the nitro reduction is immediately followed by a cyclization step, like the Friedländer synthesis of quinolines. nih.gov The choice of reducing agent is crucial for chemoselectivity, as some reagents might also reduce the aldehyde group. However, systems like Fe/AcOH have been shown to leave other reducible functionalities, such as double bonds, intact. nih.gov
Table 2: Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent | Key Features | Citation |
|---|---|---|---|
| Co@NC (Cobalt in N-doped carbon) | Hydrazine (B178648) hydrate | High conversion and selectivity under mild conditions (80 °C, 30 min) | rsc.org |
| Ag₃₃ Nanoclusters | Sodium Borohydride (NaBH₄) | Ligand-dependent catalytic activity | nih.govacs.org |
| Gold-supported Alumina Nanowires | H₂ | High selectivity to aromatic amines in liquid phase hydrogenation | mdpi.com |
| Iron Powder | Acetic Acid | Effective for domino reduction-heterocyclization reactions | nih.gov |
Participation in Electron-Withdrawing Effects
The nitro group (-NO₂) at the para-position of the benzene ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. wiserpub.comsarthaks.comdoubtnut.com This effect significantly influences the reactivity of the entire molecule, particularly the aldehyde group. By withdrawing electron density from the aromatic ring, the nitro group makes the carbonyl carbon of the aldehyde more electrophilic. sarthaks.com This increased positive character on the carbonyl carbon facilitates the attack by nucleophiles, making this compound more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde. sarthaks.comdoubtnut.com
Methoxy Group Transformations
Demethylation Reactions to Phenolic Derivatives
The methoxy group in this compound can be cleaved to yield the corresponding phenolic derivative, 2-hydroxy-4-nitrobenzaldehyde. This O-demethylation reaction is a common transformation for aryl methyl ethers. numberanalytics.com A frequently used reagent for this purpose is boron tribromide (BBr₃), which effectively cleaves the ether bond under anhydrous conditions. umich.eduguidechem.comcommonorganicchemistry.com
The mechanism of ether cleavage with reagents like BBr₃ or strong acids such as HBr and HI involves the protonation or Lewis acid coordination to the ether oxygen, making it a better leaving group. masterorganicchemistry.comrsc.orgvaia.com This is followed by a nucleophilic attack by the halide ion (e.g., bromide) on the methyl group in an Sₙ2 reaction, breaking the carbon-oxygen bond. masterorganicchemistry.comvaia.com In the case of this compound, treatment with BBr₃ in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures, followed by an aqueous workup, results in the formation of the phenolic product. umich.edu This reaction has been applied in the synthesis of radiolabeled compounds, such as the conversion of 4-[¹⁸F]fluoroguaiacol derivatives to 4-[¹⁸F]fluorocatechol. umich.edu
Table 3: Reagents for Aryl Methyl Ether Cleavage
| Reagent | General Conditions | Mechanism | Citation |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Anhydrous dichloromethane (DCM), often at low temperatures (0 °C to -78 °C) | Lewis acid-assisted cleavage, Sₙ2 attack by bromide | umich.educommonorganicchemistry.comcore.ac.uk |
| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Refluxing with strong acid | Acid-catalyzed protonation of ether oxygen, followed by Sₙ2 attack by halide | masterorganicchemistry.comvaia.com |
| Pyridine Hydrochloride | Fusion (high temperature) | Cleavage under harsh, acidic conditions | researchgate.net |
Chemo- and Regioselective Functionalization Studies
The presence of three distinct functional groups on the aromatic ring of this compound allows for a variety of chemo- and regioselective reactions. Chemoselectivity involves targeting one functional group while leaving others intact. For example, it is possible to reduce the aldehyde group to a benzyl alcohol using sodium borohydride while the nitro group remains unchanged. guidechem.com Conversely, as discussed in section 3.3.1, the nitro group can be selectively reduced to an amine in the presence of the aldehyde. wiserpub.comnih.gov
Regioselectivity, the control of reaction position on the aromatic ring, is governed by the directing effects of the existing substituents. The electron-withdrawing nitro group and the electron-donating methoxy group activate the ring for certain reactions and direct incoming groups to specific positions. For instance, in nucleophilic aromatic substitution reactions to introduce a fluorine atom, the nitro group strongly activates the ring, facilitating the substitution of a leaving group at the para-position. researchgate.netumich.edu Studies on the C-H functionalization of benzaldehydes and other substituted arenes highlight the use of directing groups to achieve high regioselectivity, enabling the introduction of new functionalities at specific ortho, meta, or para positions. acs.orgrsc.orgnih.gov These strategies expand the synthetic utility of substituted benzaldehydes, allowing for the construction of complex molecules. rsc.orgrsc.org
Applications in Advanced Organic Synthesis As a Building Block
Construction of Complex Organic Molecules
2-Methoxy-4-nitrobenzaldehyde serves as a fundamental starting material for the efficient construction of complex organic molecules. chemimpex.com Its aldehyde functionality readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in the assembly of elaborate molecular structures. The compound is frequently employed in multi-step syntheses to introduce a substituted phenyl moiety into a target molecule. For instance, it is utilized in the preparation of various nitro-substituted derivatives and other functionalized aromatic compounds that are key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The compound's utility also extends to the synthesis of dyes, where it acts as a key precursor to azo compounds.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable precursor for the synthesis of several classes of nitrogen-containing heterocycles.
Imidazole (B134444) scaffolds are present in numerous biologically active molecules. The synthesis of imidazole derivatives can be achieved using this compound as a key reactant. A notable method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). While not directly reported for this compound, a related synthesis to produce oxazole (B20620) derivatives, which are structurally similar, has been documented.
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to yield Schiff bases (or imines) and with hydrazine (B178648) derivatives to form hydrazones. These reactions are fundamental in synthetic chemistry and are often the first step in the synthesis of more complex heterocyclic systems or molecules with specific biological activities. The formation of Schiff bases is typically catalyzed by a small amount of acid. These compounds are valuable intermediates and have been studied for their own biological properties. Similarly, hydrazones derived from this aldehyde are of interest for their potential pharmacological applications.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Primary Amines | Schiff Bases |
| This compound | Hydrazines | Hydrazones |
Acridones are a class of polycyclic aromatic compounds, with some derivatives exhibiting significant antitumor activity. The synthesis of acridone (B373769) frameworks can be achieved through various routes, often involving the cyclization of N-aryl anthranilic acid derivatives. While a direct, one-step synthesis of acridones from this compound is not commonly reported, its derivatives can serve as precursors in multi-step synthetic sequences leading to acridone skeletons.
Development of Chiral Auxiliaries and Ligands
In the realm of asymmetric synthesis, chiral auxiliaries and ligands are indispensable tools for controlling the stereochemical outcome of a reaction. While this compound is not itself a chiral molecule, it can be incorporated into the synthesis of chiral molecules that can act as auxiliaries or ligands. For example, related nitrobenzaldehydes, such as p-nitrobenzaldehyde, have been used in the formation of chiral acetals, which are key intermediates in the synthesis of chiral diols that serve as chiral auxiliaries. thieme-connect.comsci-hub.se The electronic properties of the nitro- and methoxy-substituted phenyl ring could influence the stereoselectivity of reactions controlled by an auxiliary or ligand containing this moiety. Furthermore, chiral Schiff base ligands, when complexed with metal ions, can catalyze asymmetric reactions, and aldehydes like 4-nitrobenzaldehyde (B150856) are common substrates in these reactions. researchgate.net
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, efficient step from three or more starting materials. Benzaldehyde (B42025) derivatives are common components in MCRs. For instance, various substituted benzaldehydes, including those with nitro groups, have been successfully employed in MCRs to generate diverse heterocyclic libraries. nih.govnih.govrsc.org A quadruple cascade reaction involving a nitroallylic Morita–Baylis–Hillman (MBH) acetate, 1,3-indanedione, and an aldehyde has been established to produce bis-spirocyclohexanes. nih.govrsc.org In this reaction, p-nitrobenzaldehyde was a viable substrate. nih.gov This suggests that this compound could also be a suitable aldehyde component in various MCRs, leading to the rapid assembly of complex molecular architectures.
Research in Pharmaceutical Development and Medicinal Chemistry
Synthesis and Design of Biologically Active Derivatives
2-Methoxy-4-nitrobenzaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules. guidechem.com Its aldehyde functional group readily undergoes condensation reactions, while the nitro and methoxy (B1213986) groups can be chemically modified, allowing for the creation of a wide array of derivatives. chemimpex.comguidechem.com
Researchers have extensively used this compound and its isomers as precursors for the synthesis of novel anti-cancer agents. chemimpex.comchemimpex.com The compound's framework is integrated into more complex molecules designed to target various mechanisms involved in cancer cell proliferation and survival.
One area of research involves the creation of quinazolinone-based compounds. bham.ac.uk Starting from a related precursor, 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde, scientists have synthesized a series of quinazolinone sulfamates designed to mimic the steroidal AB-rings of 2-methoxyestradiol, a known microtubule disruptor. bham.ac.uk These compounds incorporate an aryl sulfamate (B1201201) motif, a feature of steroid sulfatase (STS) inhibitors. bham.ac.uk Evaluation against prostate (DU-145) and breast cancer cell lines revealed potent anti-proliferative activity, with some derivatives showing GI50 values as low as 50 nM, significantly more potent than the parent compound. bham.ac.uk
Another class of molecules, styryl benzyl (B1604629) sulfones, has been developed as potent inducers of apoptosis in numerous human tumor cell lines. nih.gov While not directly synthesized from this compound, the structure-activity relationship studies of these sulfones, which often feature methoxy and nitro substitutions on the benzyl ring, provide valuable insights. For instance, the clinical-stage agent ON 01910.Na was developed from this class of compounds. nih.gov
Furthermore, Schiff bases, formed by the condensation of aldehydes with amines, are another important category of potential anticancer agents. Derivatives synthesized from 3-amino-2-methyl-3H-quinazolin-4-one and 3-methoxy-2-nitrobenzaldehyde (B1294539) have been evaluated for their anticancer properties. nih.gov Similarly, Schiff bases derived from other nitrobenzaldehydes have demonstrated significant cytotoxic effects against oral cancer cell lines.
Table 1: Anti-proliferative Activity of Selected Derivatives
| Derivative Class | Starting Material/Related Precursor | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Quinazolinone Sulfamate | 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde | DU-145 (Prostate) | 50 nM | bham.ac.uk |
| Schiff Base | 3-Methoxy-2-nitrobenzaldehyde | HT-29, SW620 (Colorectal) | ~20 µg/ml (for related derivative) | nih.gov |
| Schiff Base | 4-Nitrobenzaldehyde (B150856) | TSCCF (Oral Cancer) | 446.68 µg/mL |
The scaffold of this compound is utilized in the development of compounds with potential anti-inflammatory properties. chemimpex.com Derivatives are designed to interfere with inflammatory pathways, offering potential new treatments for inflammatory disorders.
One strategy involves the synthesis of chalcones, which are α, β-unsaturated ketones. These compounds can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and a substituted benzaldehyde (B42025). researchgate.net Studies on nitro-substituted chalcones have shown significant anti-inflammatory activity. researchgate.net For example, chalcone (B49325) derivatives where a nitro group is present at the ortho position of the aromatic rings have demonstrated high anti-inflammatory effects, with one compound showing an 80.77% inhibition in a relevant assay. researchgate.net
Another approach is the development of arylidene malonate derivatives as inhibitors of Toll-like receptor 4 (TLR4) signaling. nih.gov The lead compound in one such study, dimethyl 2-(2-nitrobenzylidene)malonate, synthesized via a Knoevenagel condensation, was found to suppress the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) in the nanomolar to low-micromolar range. nih.gov
Additionally, isoxazoline-acylhydrazone derivatives have been investigated for their anti-inflammatory effects. nih.gov One such compound, incorporating a 4-methoxybenzylidene group, was shown to reduce leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a mouse model of inflammation. nih.gov The study suggested that these effects are related to the inhibition of vasoactive amines and mast cell degranulation. nih.gov
Table 2: Anti-inflammatory Activity of Related Derivatives
| Derivative Class | Precursor/Related Compound | Model/Target | Key Finding | Reference |
|---|---|---|---|---|
| Nitro-substituted Chalcone | 2-Nitrobenzaldehyde (B1664092) | Protein Denaturation Assay | 80.77 ± 2.82% inhibition | researchgate.net |
| Arylidene Malonate | 2-Nitrobenzaldehyde | LPS-stimulated Macrophages | Suppression of NO, TNF-α, IL-1β | nih.gov |
| Isoxazoline-Acylhydrazone | 4-Methoxybenzaldehyde | Carrageenan-induced Air Pouch | Reduced leukocyte migration & cytokines | nih.gov |
The structural framework of this compound is a valuable starting point for creating molecules that can inhibit specific enzymes or act as probes to study biochemical processes. chemicalbook.com The related isomer, 4-Methoxy-2-nitrobenzaldehyde, has been identified as an inhibitor of drug-metabolizing enzymes, binding to their active sites and impeding catalytic function, which is useful in pharmacological studies. chemicalbook.com
A significant application is in the synthesis of inhibitors for inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme targeted for antiviral and anticancer therapies. this compound is a key intermediate in the production of 5-(2-Methoxy-4-nitrophenyl)oxazole. This oxazole (B20620) derivative, in turn, is a precursor for synthesizing merimepodib (B1676299) (VX-497), a selective IMPDH inhibitor developed for treating hepatitis C. The synthesis involves the cyclization of this compound with p-toluenesulfonylmethyl isocyanide (TosMIC).
Furthermore, the compound's scaffold has been used to design inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. bham.ac.uk Quinazolinone-based derivatives incorporating a sulfamate motif, known to irreversibly inhibit STS, were synthesized from a related nitrobenzaldehyde precursor. bham.ac.uk These compounds were designed to mimic steroidal structures and showed promise in anti-cancer cell line evaluations, although their STS inhibitory activity was found to be weak. bham.ac.uk
This compound has been specifically identified as a useful reagent in the preparation of inhibitors for TTK protein kinase (Threonine Tyrosine Kinase). guidechem.com TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint and is considered a promising target for cancer therapy. Inhibition of TTK can lead to chromosomal missegregation and cell death in cancer cells.
Pyrido[2,3-d] pyrimidine (B1678525) derivatives are a class of compounds known to exhibit TTK inhibitory activity. researchgate.net The synthesis of such complex heterocyclic systems often relies on versatile building blocks like substituted benzaldehydes to introduce specific functionalities required for potent and selective inhibition. The use of this compound allows for the incorporation of the methoxy and nitro-substituted phenyl ring into the final inhibitor structure, which can be crucial for binding to the kinase's active site. guidechem.comresearchgate.net
Derivatives originating from this compound and related structures have been investigated for their potential to combat microbial infections, including tuberculosis and fungal diseases. mdpi.comniscpr.res.in
One major class of compounds explored for these activities is Schiff bases. These are synthesized by condensing an aldehyde with a primary amine. Schiff base ligands derived from substituted nitrobenzaldehydes have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another important heterocyclic core is the thiazolidine-2,4-dione ring system, which is recognized for its diverse biological activities, including antitubercular effects. niscpr.res.in The synthesis of thiazolidine-2,4-dione conjugates often involves a Knoevenagel condensation with various aromatic aldehydes, highlighting a potential application for this compound in creating new antitubercular candidates. niscpr.res.in
Additionally, research into adamantyl-triazole derivatives has shown that structural modifications significantly impact antimicrobial efficacy. mdpi.com In a study where various aromatic aldehydes were reacted to form arylideneamino-triazoles, derivatives containing halo and hydroxyl groups showed high activity, particularly against Gram-positive bacteria. mdpi.com However, it was noted that derivatives with nitro and methoxy substituents were generally inactive in that specific series. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For derivatives of this compound, SAR analyses have revealed how specific chemical modifications influence their biological activities.
In the development of styryl benzyl sulfone anticancer agents, the substitution pattern on the aromatic rings was found to be critical for cytotoxicity. nih.gov A methoxy group at the 4th position and an amino group at the 3rd position of the benzylsulfonyl ring, combined with methoxy groups on the styryl ring, enhanced activity. nih.gov Specifically, having methoxy groups at the 2', 4', and 6' positions of the styryl ring resulted in optimal biological activity. Replacing the 4'-methoxy group with a hydroxyl group led to a severe loss of cytotoxicity, underscoring the indispensability of the methoxy moiety at that position for this class of compounds. nih.gov
For anti-inflammatory chalcones, the position of the nitro group significantly impacts activity. researchgate.net A study of nitro-substituted chalcones found that compounds with the nitro group located at the ortho position of both aromatic rings exhibited the highest anti-inflammatory effects. researchgate.net
In the context of antimicrobial agents, SAR studies of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles revealed a clear trend. mdpi.com Derivatives containing halo (e.g., chloro) and hydroxyl substituents on the aryl ring (introduced via the aldehyde) were highly active against Gram-positive bacteria. mdpi.com Conversely, derivatives bearing nitro or methoxy groups were found to be generally inactive, suggesting that for this particular triazole scaffold, electron-withdrawing or -donating groups at these positions are not favorable for antimicrobial action. mdpi.com
These studies collectively demonstrate that while this compound is a valuable starting block, the ultimate biological activity of its derivatives is finely tuned by the nature and position of other functional groups incorporated into the final molecular structure.
Investigation of Molecular Targets and Mechanisms of Action
The mechanism of action for compounds derived from this compound is intrinsically linked to its chemical reactivity and the specific bioactive scaffolds it helps create. The presence of the electron-withdrawing nitro group renders the aldehyde function highly electrophilic, making it susceptible to reactions with nucleophiles, which is a cornerstone of its utility in synthesis. chemimpex.comguidechem.com This reactivity allows it to serve as a key building block for a variety of derivatives with potential therapeutic applications, including those with anti-inflammatory and anti-cancer properties. chemimpex.com
A significant mechanism of action associated with nitroaromatic compounds, including derivatives of this compound, is their ability to undergo enzymatic reduction of the nitro group within biological systems. This reduction can lead to the formation of highly reactive cytotoxic free radicals. researchgate.net This mechanism is the basis for the antibacterial activity of nitrofuran drugs, where the generated radicals can disrupt vital cellular processes such as protein synthesis and cause damage to DNA. researchgate.netresearchgate.net
Research has identified specific molecular targets for compounds synthesized using this aldehyde. For instance, it is a known precursor in the preparation of Threonine Tyrosine Kinase (TTK) protein kinase inhibitors, which are targets of interest in oncology. guidechem.com Furthermore, its derivatives have been utilized in the synthesis of photoaffinity labeling reagents designed to probe molecular interactions with tubulin, a key component of the cytoskeleton and a validated target for anticancer drugs. lookchem.com In the realm of fragment-based drug discovery, structurally similar compounds like 3-hydroxy-4-nitrobenzaldehyde (B145838) have been used to develop stabilizers for the 14-3-3/p65 (NF-κB) protein-protein interaction, suggesting that nitrobenzaldehyde scaffolds can be effective in modulating these challenging therapeutic targets. nih.gov
Table 1: Investigated Molecular Targets for Derivatives of this compound and Related Compounds
| Molecular Target | Therapeutic Area | Compound/Derivative Class | Reference |
|---|---|---|---|
| TTK Protein Kinase | Oncology | TTK Protein Kinase Inhibitors | guidechem.com |
| Tubulin | Oncology | Photoaffinity Labeling Reagents | lookchem.com |
| Bacterial Ribosomes/DNA | Infectious Disease | Nitroaromatic Antimicrobials | researchgate.netresearchgate.net |
| 14-3-3/p65 (NF-κB) Interaction | Inflammation, Oncology | Protein-Protein Interaction Stabilizers | nih.gov |
Prodrug Strategy Development
The chemical properties of this compound and its isomers are amenable to the development of prodrug strategies, which are aimed at improving the pharmacological properties of active drug molecules, such as solubility and targeted delivery. A key challenge with many potent cytotoxic agents, like combretastatin (B1194345) analogues, is poor aqueous solubility, limiting their clinical utility.
A prominent prodrug strategy involves the synthesis of water-soluble conjugates. Research has demonstrated the use of a closely related isomer, 4-methoxy-2-nitrobenzaldehyde, in the synthesis of amino acid prodrugs of combretastatin-based vascular disrupting agents. nih.gov In this approach, the nitrobenzaldehyde derivative is used to construct the core of the parent drug, which is then conjugated to amino acids like L-serine or glycine. nih.gov These amino acid promoieties can be cleaved by enzymes in the body to release the active cytotoxic drug, having successfully improved its solubility and potential for intravenous administration. nih.gov
Furthermore, the broader class of nitrobenzaldehydes is used in strategies to enhance drug delivery. For example, related structures are incorporated into the design of cobalt(III) prodrugs, which are engineered to increase the absorption of the therapeutic agent in tumor cells. researchgate.net These examples showcase how the nitrobenzaldehyde framework is a valuable tool for medicinal chemists in designing and implementing prodrug strategies to overcome pharmaceutical hurdles.
Applications in Drug Discovery Pipelines
This compound is a versatile building block utilized at various stages of the drug discovery pipeline, from initial hit identification to the synthesis of complex lead compounds. Its utility stems from its predictable reactivity in fundamental organic reactions like condensation and nucleophilic substitution, making it a reliable intermediate. chemimpex.com
It has been employed in the synthesis of diverse bioactive molecules with potential applications as anti-inflammatory, analgesic, and anticancer agents. chemimpex.comsemanticscholar.org A significant application is in the development of analogues of the anticancer agent Combretastatin A-4. semanticscholar.org Substituted nitrobenzaldehydes are used as key starting materials to be condensed with other aromatic rings, leading to the creation of novel stilbene (B7821643) derivatives with improved stability and potent cytotoxic activity against cancer cells. semanticscholar.org
In the field of anti-infectives, this structural motif is relevant to the synthesis of nifuroxazide (B1678864) analogues. researchgate.netnih.gov Nifuroxazide is a nitrofuran-based antibiotic, and the development of new derivatives is a strategy to combat growing antimicrobial resistance. researchgate.net The nitroaromatic core is crucial for the antibacterial activity of these compounds. researchgate.netnih.gov
Moreover, the compound and its relatives are integrated into modern drug discovery methodologies. In fragment-based drug discovery, simple scaffolds like nitrobenzaldehydes are screened to find initial "hits" that bind to challenging targets, which are then optimized and extended into more potent leads. nih.gov The efficiency of synthesizing these compounds in a drug discovery setting has also been addressed, with related benzaldehyde derivatives being used in continuous flow chemistry systems to streamline the production of intermediates and final products, potentially reducing costs and accelerating the development timeline. whiterose.ac.uk
Table 2: Application of this compound and Analogues in Drug Discovery
| Application Area | Example Bioactive Compound/Analogue | Therapeutic Goal | Reference |
|---|---|---|---|
| Anticancer | Combretastatin A-4 Analogues | Vascular Disruption, Cytotoxicity | semanticscholar.org |
| Anticancer | TTK Protein Kinase Inhibitors | Inhibition of Cell Division | guidechem.com |
| Anti-infective | Nifuroxazide Analogues | Antibacterial Agent | researchgate.netnih.gov |
| Anti-inflammatory | General Derivatives | Modulation of Inflammatory Pathways | chemimpex.com |
| Fragment-Based Discovery | 14-3-3/p65 Interaction Stabilizers | Hit Identification for PPIs | nih.gov |
| Process Chemistry | Fluorous Benzaldehyde Derivatives | Synthesis Optimization | whiterose.ac.uk |
Contributions to Materials Science Research
Precursor in Polymer and Coating Formulation
2-Methoxy-4-nitrobenzaldehyde is a significant building block in the formulation of specialized polymers and coatings. The aldehyde functional group allows it to participate in various polymerization and cross-linking reactions. Its incorporation into polymer chains can introduce specific functionalities, enhancing the performance characteristics of the resulting materials.
For instance, benzaldehyde (B42025) derivatives are utilized in the synthesis of photo-switchable polymeric systems. In a study, a polymeric system was developed that could change its properties under UV light irradiation, demonstrating the potential of incorporating such molecules into smart materials ed.ac.uk. While this particular study used a derivative of 2-hydroxy-5-nitrobenzaldehyde, the underlying chemical principles are applicable to this compound. The aldehyde group can react with other monomers to form a polymer backbone that is responsive to external stimuli.
Furthermore, research into biobased monomers for thermoplastics and thermoset polymers has explored compounds structurally similar to derivatives of this compound. For example, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been used as a platform to prepare functional monomers for radical polymerizations, leading to a wide range of thermal properties in the resulting homo- and copolymers mdpi.comnih.gov. This highlights the versatility of the methoxy-substituted benzene (B151609) ring structure in creating novel polymeric materials.
The presence of the nitro group in this compound can also be advantageous in coating formulations. The nitro group is known to enhance adhesion and can also act as a chromophore, potentially contributing to the color and UV-protective properties of the coating.
Synthesis of Dyes and Pigments
The vibrant color and chemical stability of this compound make it a valuable intermediate in the synthesis of a variety of dyes and pigments chemimpex.com. The chromophoric nature of the nitro group, in conjunction with the methoxy (B1213986) group, allows for the creation of compounds with strong absorption in the visible spectrum.
A significant application lies in the production of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are one of the most important classes of commercial dyes cuhk.edu.hk. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. While direct synthesis examples for this compound are not extensively detailed in readily available literature, the synthesis of monoazo disperse dyes from the structurally similar 2-Methoxy-5-nitroaniline provides a clear precedent scialert.net. In this process, the amine is converted into a diazonium salt, which then reacts with a coupling component to form the azo dye.
Similarly, this compound can be chemically modified, for example, by reduction of the nitro group to an amine, to serve as a precursor for azo dye synthesis. The resulting dyes can exhibit a range of colors from yellow to orange and are suitable for dyeing textiles such as polyester (B1180765) and nylon fibers scialert.net. The specific shade and properties of the dye can be fine-tuned by the choice of the coupling agent nih.gov.
| Step | Process | Description |
|---|---|---|
| 1 | Diazotization | The aromatic amine precursor (derived from this compound) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. |
| 2 | Coupling | The diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol (B47542) or an aromatic amine). The coupling reaction results in the formation of the azo dye. |
| 3 | Isolation | The synthesized dye, often a colored precipitate, is isolated by filtration, washed, and dried. |
Development of Advanced Functional Materials
The unique electronic and structural features of this compound make it a target for the development of advanced functional materials with specific optical and sensory properties.
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching jhuapl.edu. The NLO response of a molecule is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
In this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the nitro group (-NO2) and the aldehyde group (-CHO) are electron-accepting groups. This "push-pull" electronic structure can lead to a large second-order NLO response. Research on related compounds, such as 3-methoxy-4-hydroxy benzaldehyde (MHBA), has shown significant second-harmonic generation (SHG) efficiency, making it a promising material for frequency doubling of lasers ias.ac.in. The combination of a methoxy group and other electron-withdrawing groups on a benzene ring is a key design principle for efficient NLO materials researchgate.net. The specific arrangement of these functional groups in this compound suggests its potential for similar applications in nonlinear optics.
| Feature | Role in this compound | Effect on NLO Properties |
|---|---|---|
| Electron-Donating Group | Methoxy (-OCH3) | Increases the electron density of the aromatic ring. |
| Electron-Accepting Group | Nitro (-NO2) and Aldehyde (-CHO) | Pulls electron density from the aromatic ring. |
| π-Conjugated System | Benzene Ring | Facilitates charge transfer from the donor to the acceptor group upon excitation. |
Fluorescent molecular sensors are designed to detect specific analytes through a change in their fluorescence properties. The aldehyde group of this compound is a reactive site that can be used to create such sensors. A common strategy for designing fluorescent probes for aldehydes involves the reaction of the aldehyde with an amino group on a non-fluorescent or weakly fluorescent molecule to form a highly fluorescent imine nih.govsemanticscholar.org.
Conversely, a fluorophore containing a reactive amino group can be used to detect aldehydes. The reaction with an aldehyde, such as this compound, would lead to the formation of an imine, causing a detectable change in the fluorescence spectrum of the probe nih.gov. This "turn-on" or "turn-off" fluorescence response allows for the selective detection of the aldehyde. Research has demonstrated the synthesis of fluorescent probes for the detection of aldehydes based on this principle, using various fluorophore backbones nih.govrsc.org. The specific electronic properties imparted by the methoxy and nitro groups in this compound could be exploited to develop sensors with high sensitivity and selectivity.
Exploration in Nanomaterials Synthesis
In the field of nanotechnology, organic molecules are increasingly used to modify the surface and properties of inorganic nanoparticles, leading to hybrid materials with enhanced functionalities. Benzaldehyde derivatives have been employed in the synthesis of metal oxide nanoparticles to control their properties for specific applications.
For example, a study on the synthesis of zinc oxide (ZnO) nanoparticles in the presence of 4-nitrobenzaldehyde (B150856) demonstrated that the organic molecule influences the properties of the resulting nanoparticles, leading to enhanced antibacterial and anticancer activities nih.gov. The aldehyde group can interact with the surface of the growing nanoparticle, modifying its growth kinetics, size, and surface chemistry. The presence of the methoxy and nitro groups in this compound could offer additional functionalities, such as altering the hydrophilicity or electronic properties of the nanoparticle surface. This could be beneficial for applications in catalysis, sensing, and biomedical imaging. The exploration of this compound in the synthesis of various nanomaterials, such as gold, silver, or quantum dots, could lead to the development of novel nanocomposites with tailored properties.
Applications in Analytical Chemistry Research
Reagent for Detection and Quantification Methods
2-Methoxy-4-nitrobenzaldehyde functions as a critical reagent in various analytical methods, facilitating the detection and quantification of other substances. chemimpex.com Its unique chemical structure is instrumental in quality control processes across different industries. chemimpex.com The reactivity of the aldehyde group, enhanced by the electron-withdrawing nitro group, allows for condensation reactions that are useful for detection.
One specific application is in the detection of hydrazine (B178648) and its derivatives. Aldehydes like 4-nitrobenzaldehyde (B150856), a related compound, react with hydrazine to form hydrazones, which can then be quantified using techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). google.com For instance, the reaction of 4-nitrobenzaldehyde with phenylhydrazine (B124118) is optimized at 20-30°C for 0.5-1 hour in an acetonitrile (B52724) solution. google.com While specific conditions for this compound were not detailed in the search results, the principle of derivatizing hydrazines with an aldehyde for chromatographic analysis is a well-established method. google.comresearchgate.net This approach is crucial for determining trace amounts of potentially genotoxic impurities like hydrazine in pharmaceutical products. researchgate.net
Derivatization Agent for Spectroscopic and Chromatographic Analysis
Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. researchgate.net Aldehydes are frequently used as derivatizing agents to enhance detection sensitivity, particularly for compounds that lack a suitable chromophore for UV detection or are not easily ionizable for mass spectrometry. researchgate.net this compound and its derivatives can serve as derivatizing agents, improving the separation and quantification of target compounds in techniques like HPLC.
A significant application of benzaldehyde (B42025) derivatives in analytical chemistry is the determination of banned nitrofuran antibiotic residues in food products. iaea.org Because nitrofurans are rapidly metabolized, analysis focuses on their tissue-bound metabolites, which are more stable. iaea.orgnih.gov These metabolites must be released from proteins through acid hydrolysis and then derivatized to enable detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). iaea.orgnih.gov
Research extensively documents the use of 2-nitrobenzaldehyde (B1664092) (NBA) as the derivatizing agent for this purpose. iaea.orgnih.govnih.govresearchgate.net The process involves the condensation of NBA with the side-chain of the nitrofuran metabolites to form stable nitrophenyl derivatives, which are amenable to LC-MS/MS analysis. nih.govresearchgate.net This method is applied to various matrices, including animal tissue, honey, milk, and eggs. iaea.orgnih.govresearchgate.net The derivatization reaction typically occurs overnight (around 17 hours) after acid hydrolysis, followed by an extraction and clean-up step before analysis. nih.govresearchgate.net This derivatization is crucial for the sensitive and reliable quantification of nitrofuran metabolites at low µg/kg levels, as required by food safety regulations. nih.govnih.gov
Table 1: Research Findings on Nitrofuran Metabolite Derivatization
| Metabolite | Parent Drug | Matrix | Derivatizing Agent | Analytical Method | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| 3-amino-2-oxazolidone (AOZ) | Furazolidone | Animal Tissue, Honey, Shrimp, Milk, Gelatin | 2-Nitrobenzaldehyde | LC-MS/MS | 0.2-0.6 µg/kg (LOD) | nih.govnih.govresearchgate.netresearchgate.net |
| 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) | Furaltadone | Animal Tissue, Honey, Shrimp, Milk, Gelatin | 2-Nitrobenzaldehyde | LC-MS/MS | 0.2-0.6 µg/kg (LOD) | nih.govnih.govresearchgate.netresearchgate.net |
| 1-aminohydantoin (AHD) | Nitrofurantoin | Animal Tissue, Honey, Shrimp, Milk | 2-Nitrobenzaldehyde | LC-MS/MS | 0.2-0.6 µg/kg (LOD) | nih.govnih.govresearchgate.net |
| Semicarbazide (SEM) | Nitrofurazone | Animal Tissue, Honey, Shrimp, Milk, Gelatin | 2-Nitrobenzaldehyde | LC-MS/MS | 0.2-0.6 µg/kg (LOD) | nih.govnih.govresearchgate.netresearchgate.net |
Research on Trace Impurity Determination in Pharmaceutical Analysis
The determination of trace-level impurities, especially potentially genotoxic impurities (GTIs), is a critical aspect of pharmaceutical quality control. researchgate.netrroij.com Regulatory bodies mandate strict control over these impurities due to their potential to cause DNA damage. rroij.com This requires highly sensitive and selective analytical methods. researchgate.net
Research has explored the use of headspace gas chromatography (HS-GC) for determining trace volatile impurities in pharmaceutical excipients and drug substances. osti.govnih.gov In one study, deep eutectic solvents (DESs) were investigated as green diluents for the HS-GC analysis of GTIs in active pharmaceutical ingredients (APIs). osti.gov The recovery of this compound was studied in the presence of several common APIs. The results showed that its recovery was similar when tested with acetylsalicylic acid and ibuprofen, but a significant, approximately 7-fold increase in recovery was observed in the presence of acetaminophen. osti.gov This highlights the importance of matrix effects in trace analysis and the specific interactions that can occur between an analyte like this compound and the API matrix.
Furthermore, related compounds are often the subject of impurity analysis. For example, a high-performance thin-layer chromatography (HPTLC) method was developed for the analysis of 4-Methoxy-2-nitroaniline, a derivative of the compound , as a potential genotoxic impurity. scirp.org Similarly, methods using derivatization with nitrophenylhydrazine (B1144169) have been developed to determine residual 4-nitrobenzaldehyde, another related impurity, in drug samples. researchgate.net
Development of Novel Analytical Probes and Sensors
The structural features of this compound make it and its derivatives candidates for the development of novel analytical probes and sensors. wiserpub.com The reactivity of the benzaldehyde group can be harnessed to design sensitive and selective assays. wiserpub.com
Research into derivatives of 2-nitrobenzaldehyde has led to the creation of new fluorescent molecular sensors. wiserpub.com These probes can be designed for specific applications, such as imaging aldehyde dehydrogenase (ALDH) activity in cancer cells. illinois.edu For example, a fluorescent probe named AlDeSense was developed for the selective detection of the ALDH1A1 enzyme, which is a marker for cancer stem cells. illinois.edu Subsequent research aimed to improve this probe by modifying the benzaldehyde structure, leading to the development of red-AlDeSense, which incorporated fluorine atoms on the reactive benzaldehyde moiety for enhanced properties. illinois.edu
The position of the methoxy (B1213986) group on the nitrobenzaldehyde ring has been shown to affect reactivity in the synthesis of radiolabeled imaging probes. nih.gov In the development of a PET imaging agent, a methoxy group positioned ortho to the nitro group resulted in a higher product yield compared to when it was in the para position, demonstrating the electronic influence of the substituent on the synthesis of such probes. nih.gov These findings underscore the potential for using the this compound scaffold in creating new activity-based sensors and imaging agents for biological research and diagnostics. illinois.edu
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 2-Methoxy-4-nitrobenzaldehyde. These methods model the molecule's behavior at the electronic level, providing a fundamental understanding of its structure and reactivity.
The electronic structure of this compound is characterized by the interplay of its three substituents on the benzene (B151609) ring: the aldehyde (-CHO), the methoxy (B1213986) (-OCH₃), and the nitro (-NO₂) groups. The methoxy group at the ortho position is an electron-donating group through resonance, increasing electron density on the aromatic ring. Conversely, the aldehyde and, more significantly, the nitro group at the para position are strong electron-withdrawing groups. This push-pull electronic arrangement dictates the charge distribution across the molecule.
Computational methods like DFT, often using the B3LYP functional, are employed to calculate the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro and aldehyde groups, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms, particularly the aldehydic proton, marking them as sites for nucleophilic interaction. worldscientific.comresearchgate.net This charge distribution makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic addition reactions.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr
For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) would be used to determine these energies. researchgate.netdergipark.org.tr
HOMO : The HOMO is expected to be localized primarily on the electron-rich part of the molecule, likely involving the methoxy group and the benzene ring, which act as the electron-donating portion.
LUMO : The LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aldehyde moiety, which are strong electron acceptors. worldscientific.comnih.gov
HOMO-LUMO Gap (ΔE) : A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The significant intramolecular charge transfer (ICT) from the methoxy-substituted ring to the nitro-aldehyde system in this compound would likely result in a relatively small energy gap, indicating high reactivity. nih.govresearchgate.net
Table 8.1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Localization | Role in Reactivity |
|---|---|---|
| HOMO | Methoxy group and benzene ring | Electron donation (Nucleophilicity) |
| LUMO | Nitro group and aldehyde group | Electron acceptance (Electrophilicity) |
| Energy Gap (ΔE) | Relatively small | High chemical reactivity, ease of electronic excitation |
Reaction Mechanism Predictions and Energy Landscape Mapping
Theoretical chemistry allows for the prediction of reaction pathways and the mapping of their energy landscapes, including transition states and intermediates. For this compound, computational studies can explore several key reaction types.
The presence of a nitro group, a strong deactivating group, on the benzene ring makes the molecule a prime candidate for nucleophilic aromatic substitution (SNAr). Computational studies on similar nitro-substituted aromatics suggest that the reaction proceeds via an associative mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net The activation energy for such reactions is influenced by the electrophilicity of the carbon atom under attack and the stability of the intermediate, both of which are enhanced by the electron-withdrawing nitro group. researchgate.net
Another common reaction is the reduction of the aldehyde and nitro groups. Mechanistic studies on the reduction of nitroarenes show that the reaction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. wiserpub.comchemrxiv.org Similarly, the reduction of the aldehyde to an alcohol involves a nucleophilic attack by a hydride source on the electrophilic carbonyl carbon. chemrxiv.org DFT calculations can map the potential energy surface for these transformations, determining the activation barriers for each step and predicting the most favorable reaction pathway. While specific energy landscape maps for this compound are not available in the searched literature, the principles from studies on 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) are directly applicable. wiserpub.com
Spectroscopic Property Predictions
Computational methods are highly effective in predicting spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis when compared with experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netumich.eduresearchgate.net These predicted shifts are then correlated with experimental values to confirm assignments.
For this compound, experimental ¹³C NMR data has been determined, though the specific values are not broadly published. umich.edu The GIAO-DFT approach would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net
Studies on a wide range of similar aromatic aldehydes and ketones show excellent linear correlation between experimental shifts and shifts calculated via DFT, often with a root mean square error of less than 0.1 ppm for ¹H and around 1.5 ppm for ¹³C. modgraph.co.uk The chemical shifts for this compound would be influenced by the electronic effects of its substituents. The aldehydic proton (-CHO) would appear significantly downfield, while the methoxy protons (-OCH₃) would be found in their characteristic region. The aromatic protons would show distinct signals based on their electronic environment, shaped by the ortho-methoxy and para-nitro groups.
Table 8.2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | ~9.8 - 10.2 | Strong deshielding by C=O and nitro group |
| ¹H | Methoxy (-OCH₃) | ~3.9 - 4.1 | Typical methoxy resonance |
| ¹H | Aromatic (Ar-H) | ~7.5 - 8.5 | Electron-withdrawing and -donating effects |
| ¹³C | Aldehyde (C=O) | ~188 - 192 | Carbonyl carbon environment |
| ¹³C | Aromatic (C-NO₂) | ~150 - 154 | Strong deshielding by nitro group |
| ¹³C | Aromatic (C-OCH₃) | ~155 - 160 | Shielding/deshielding by methoxy group |
| ¹³C | Aromatic (Ar-C) | ~110 - 140 | Substitution pattern |
| ¹³C | Methoxy (-OCH₃) | ~56 - 58 | Typical methoxy resonance |
Note: The values are estimates based on data for analogous compounds like 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde and other substituted benzaldehydes. modgraph.co.uk
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are exceptionally useful for assigning the observed spectral bands to specific vibrational modes. niscpr.res.innih.gov By calculating the harmonic frequencies and their intensities, a theoretical spectrum can be generated and compared with the experimental one. biointerfaceresearch.com
For this compound, a complete vibrational analysis would involve identifying the characteristic frequencies for its functional groups. While a dedicated study for this specific isomer is not found in the searched literature, extensive research on 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and 2-methoxybenzaldehyde (B41997) provides a reliable basis for assignments. niscpr.res.innih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical methods. niscpr.res.in
Key vibrational modes for this compound include:
C=O Stretch : A strong, characteristic band for the aldehyde carbonyl group, expected around 1700 cm⁻¹. niscpr.res.in
NO₂ Stretches : Asymmetric and symmetric stretching vibrations of the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. chemrxiv.orgniscpr.res.in
C-O-C Stretches : Vibrations associated with the methoxy group ether linkage.
C-H Stretches : Aromatic and aldehydic C-H stretching modes above 3000 cm⁻¹ and around 2800-2900 cm⁻¹, respectively. niscpr.res.in
Ring Vibrations : C=C stretching modes within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region.
Table 8.3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound based on DFT Calculations of Analogues
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference Compound(s) |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong | 2-Nitrobenzaldehyde niscpr.res.in |
| Aldehyde C-H Stretch | 2850 - 2920 | Weak | Medium | 2-Nitrobenzaldehyde niscpr.res.in |
| C=O Stretch | 1695 - 1710 | Very Strong | Strong | 2/4-Nitrobenzaldehyde niscpr.res.in |
| Aromatic C=C Stretch | 1580 - 1610 | Strong | Strong | 2-Methoxybenzaldehyde nih.gov |
| NO₂ Asymmetric Stretch | 1525 - 1540 | Very Strong | Medium | 4-Nitrobenzaldehyde niscpr.res.in |
| NO₂ Symmetric Stretch | 1345 - 1360 | Very Strong | Strong | 4-Nitrobenzaldehyde niscpr.res.in |
| C-O (Methoxy) Stretch | 1250 - 1270 | Strong | Medium | 2-Methoxybenzaldehyde nih.gov |
UV-Vis Absorption and Fluorescence Characteristics
The electronic absorption and emission properties of aromatic nitro compounds like this compound are dictated by the interplay of their functional groups. The UV-Vis spectrum of such compounds is generally characterized by π-π* electronic transitions within the benzene ring. nih.gov The presence of the aldehyde, methoxy, and nitro groups modifies these transitions. The methoxy group (-OCH₃) acts as an electron-donating group (auxochrome), while the nitro group (-NO₂) is a powerful electron-withdrawing group (chromophore). This "push-pull" configuration can lead to intramolecular charge transfer (ICT) character in the electronic transitions.
Studies on similar substituted nitrobenzaldehydes show that the solvent environment can influence the absorption maxima. nih.gov For instance, a change in solvent polarity can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. In the case of a Schiff base derived from 4-nitrobenzaldehyde, a red shift of 20 nm was noted when moving to a more polar solvent, indicating a more stabilized excited state. nih.gov
Regarding fluorescence, aromatic compounds containing nitro groups are often subject to fluorescence quenching. rsc.org Research on a series of phenylhydrazones demonstrated that the presence of nitro groups led to the complete quenching of fluorescence. rsc.org This effect is attributed to the nitro group promoting non-radiative decay pathways, such as intersystem crossing, from the excited singlet state to the triplet state, thus preventing the emission of a photon as fluorescence. Conversely, electron-donating groups like the methoxy group have been shown to enhance fluorescence intensity in other systems. rsc.org Therefore, the fluorescence of this compound is expected to be weak or entirely quenched due to the dominant effect of the nitro substituent.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand ligand-target interactions, particularly in drug discovery. Derivatives of this compound have been investigated as potential therapeutic agents using this technique.
A notable study focused on N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a direct derivative of this compound, as a potential inhibitor of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication. tandfonline.com The docking calculations predicted a strong binding affinity, suggesting that the compound could effectively fit into the active site of the protease. tandfonline.com
| Parameter | Value |
|---|---|
| Target Protein | SARS-CoV-2 Main Protease (MPro) |
| Binding Energy | -7.4 kcal/mol |
| Inhibition Constant (Ki) | 2.413 µM |
These results indicate a high potential for the ligand to act as an inhibitor. tandfonline.com Such studies are crucial as they provide a rationale for synthesizing new compounds and guide further experimental testing. nih.govtandfonline.com Other research has similarly used molecular docking to explore the potential of Schiff bases derived from 4-nitrobenzaldehyde against various biological targets, including cancer cells and microbial enzymes. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. While a specific Hirshfeld analysis for this compound is not available, extensive studies on closely related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-allyl-2-methoxy-6-nitrophenol, provide clear insights into the expected interactions. nih.govnih.gov
These analyses decompose the crystal packing into a "fingerprint" plot that shows the relative contribution of different types of atomic contacts. For substituted nitroaromatic compounds, the most significant interactions are typically those involving hydrogen atoms.
The primary interactions governing the crystal structure include:
O···H/H···O contacts: These are the most prominent interactions, often accounting for the largest portion of the Hirshfeld surface and corresponding to hydrogen bonds. nih.gov
C···H/H···C contacts: These weaker interactions play a role in stabilizing the crystal structure. nih.govnih.gov
C···C contacts: These indicate the presence of π-π stacking interactions between aromatic rings, which are crucial for the cohesion of the crystal. nih.gov
| Contact Type | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (%) nih.gov | 4-allyl-2-methoxy-6-nitrophenol (%) nih.gov |
|---|---|---|
| O···H / H···O | 47.3 | 37.7 |
| H···H | 19.8 | 39.6 |
| C···O / O···C | 12.0 | - |
| C···H / H···C | 8.5 | 12.5 |
| C···C | 3.9 | 4.0 |
| Other | 8.5 | 6.2 |
This analysis highlights the dominant role of hydrogen bonding and van der Waals forces in the solid-state architecture of these molecules. nih.govnih.gov The red spots on a Hirshfeld surface mapped over d_norm indicate contacts shorter than the van der Waals radii, visually representing the strongest interactions like hydrogen bonds. nih.gov
Density Functional Theory (DFT) Applications in Reactivity and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely applied to study the stability, reactivity, and spectroscopic features of compounds like this compound.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to:
Determine Molecular Geometry: Calculations can find the most stable conformation (lowest energy structure) of the molecule by optimizing bond lengths and angles. researchgate.net
Analyze Vibrational Spectra: The calculation of harmonic vibrational frequencies helps in the assignment of experimental FT-IR and FT-Raman spectral bands. researchgate.net
Investigate Electronic Properties: A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net
Advanced Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR and ¹³C-NMR for Structural Elucidation and Reaction Monitoring
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of 2-Methoxy-4-nitrobenzaldehyde. The chemical shifts (δ) in the spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignment.
The ¹H-NMR spectrum of this compound exhibits characteristic signals that correspond to each unique proton in the molecule. The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet at a high chemical shift, often around 10 ppm. The methoxy (B1213986) group (-OCH₃) protons also produce a distinct singlet, usually found at approximately 3.9 ppm. The aromatic protons show a more complex pattern due to spin-spin coupling, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
In ¹³C-NMR spectroscopy, the carbonyl carbon of the aldehyde group is readily identified by its resonance in the far downfield region of the spectrum, near 190 ppm. The carbon atom attached to the nitro group is also significantly deshielded, with a resonance that can appear near 150 ppm. The methoxy carbon signal is found in the aliphatic region, typically around 55-60 ppm. The remaining aromatic carbons can be assigned based on their chemical shifts and the electronic effects of the substituents. For instance, in studies of related nitrobenzaldehydes, the radiochemical yield of fluorination reactions showed a good correlation with the ¹³C-NMR chemical shifts of the aromatic carbon atom where the substitution occurs, demonstrating the utility of NMR in monitoring reaction progress and predicting reactivity. researchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Spectrum | Signal Type | Approximate Chemical Shift (δ, ppm) | Assignment |
| ¹H-NMR | Singlet | ~10.0 | Aldehyde proton (CHO) |
| ¹H-NMR | Multiplet | ~7.5-8.0 | Aromatic protons (Ar-H) |
| ¹H-NMR | Singlet | ~3.9 | Methoxy protons (OCH₃) |
| ¹³C-NMR | Carbonyl | ~190 | Aldehyde carbon (C=O) |
| ¹³C-NMR | Aromatic | ~150 | Carbon attached to NO₂ |
| ¹³C-NMR | Aromatic | ~110-140 | Other aromatic carbons |
| ¹³C-NMR | Aliphatic | ~56 | Methoxy carbon (OCH₃) |
Advanced NMR Techniques for Conformational Analysis and Dynamics
While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the conformational preferences and dynamics of this compound. For example, a NOESY experiment could reveal through-space correlations between the methoxy protons and the adjacent aromatic proton, helping to establish the preferred orientation of the methoxy group relative to the benzene (B151609) ring. The steric hindrance between the ortho-methoxy group and the aldehyde function may influence the rotational barrier around the aryl-CHO bond. Variable-temperature (VT) NMR studies could also be employed to investigate the energetics of such rotational processes.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound provides a molecular fingerprint, with distinct absorption bands confirming the presence of its key functional groups. nih.gov The most prominent features include:
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected around 1700 cm⁻¹. In the related 4-nitrobenzaldehyde (B150856), this band appears at 1708 cm⁻¹. niscpr.res.in Another characteristic band for the aldehyde is the C-H stretch, which is typically found in the 2850-2900 cm⁻¹ region. niscpr.res.in
Nitro Group: The presence of the nitro group (-NO₂) is confirmed by two strong stretching vibrations: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.
Methoxy Group and Aromatic Ring: The C-O stretching vibration of the methoxy group gives rise to bands in the fingerprint region. jocpr.com Additionally, various bands corresponding to C=C stretching within the aromatic ring and C-H bending vibrations are observed. researchgate.net
Interactive Table 2: Key FTIR Absorption Bands for this compound
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2900 | C-H Stretch | Aldehyde (CHO) |
| ~1700 | C=O Stretch | Aldehyde (C=O) |
| ~1520 | Asymmetric N-O Stretch | Nitro (NO₂) |
| ~1350 | Symmetric N-O Stretch | Nitro (NO₂) |
| ~1250 | C-O Stretch | Methoxy (Ar-O-CH₃) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. nih.gov While C=O stretches are visible in both, symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro group and the vibrations of the aromatic ring backbone are expected to be particularly Raman-active. niscpr.res.in In studies of similar molecules like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, FT-Raman spectroscopy has been used effectively to analyze the vibrational structure, with the data showing good agreement with theoretical calculations. niscpr.res.in
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. ontosight.aivwr.com
For this compound (C₈H₇NO₄), the molecular weight is approximately 181.15 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 181. Subsequent fragmentation would likely proceed through the loss of the functional groups, leading to characteristic fragment ions. Common fragmentation pathways could include:
Loss of the aldehyde group (CHO, 29 Da) to give an ion at m/z 152.
Loss of the nitro group (NO₂, 46 Da) to yield an ion at m/z 135.
Loss of a methyl radical (CH₃, 15 Da) from the methoxy group, resulting in an ion at m/z 166.
Loss of a methoxy radical (OCH₃, 31 Da) to produce an ion at m/z 150.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for Fragmentation and Trace Analysis
Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and quantification of chemical compounds. In the analysis of this compound (Molecular Weight: 181.15 g/mol ), ESI typically generates a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 182.15. iu.edu This soft ionization technique minimizes fragmentation in the source, allowing for clear identification of the molecular ion.
Tandem mass spectrometry (MS/MS) is subsequently used to induce and analyze the fragmentation of the parent ion. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint of the molecule. researchgate.net For this compound, the mass spectrum reveals a molecular ion peak (M⁺) at m/z 181. scispace.com The fragmentation pattern is consistent with the structure, showing characteristic losses of small neutral molecules or radicals. scispace.com
Detailed research findings on the fragmentation of this compound have identified several key fragment ions. scispace.com These fragments provide valuable information for confirming the compound's identity, particularly in complex matrices.
| m/z (Relative Intensity %) | Proposed Fragment/Loss |
|---|---|
| 181 (100%) | Molecular Ion [M]⁺ |
| 180 (22%) | Loss of H radical [M-H]⁺ |
| 166 (37%) | Loss of methyl radical [M-CH₃]⁺ |
| 136 (11%) | Loss of H and NO₂ [M-H-NO₂]⁺ |
| 135 (28%) | Loss of NO₂ radical [M-NO₂]⁺ |
The high sensitivity and selectivity of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make them ideal for trace analysis. jfda-online.com While direct studies on the trace analysis of this compound are not prevalent, methods developed for similar nitroaromatic compounds, such as nitrofuran metabolites, demonstrate the utility of this approach. researchgate.netjfda-online.com These methods often involve derivatization followed by LC-ESI-MS/MS to achieve very low detection limits, a strategy applicable to the quantification of trace levels of this compound in various samples. researchgate.netjfda-online.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic properties of molecules containing chromophores. tanta.edu.eg The UV-Vis spectrum of this compound is governed by the electronic transitions within its aromatic system, which is influenced by the aldehyde (-CHO), nitro (-NO₂), and methoxy (-OCH₃) groups. The nitrobenzaldehyde moiety constitutes the primary chromophore. uni-muenchen.de
The spectrum is characterized by several absorption bands corresponding to different electronic transitions. uni-muenchen.de These transitions are primarily of two types: π→π* and n→π*.
π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They involve the conjugated system of the benzene ring, the nitro group, and the carbonyl group. tanta.edu.eguni-muenchen.de
n→π transitions:* These are lower-intensity absorptions that occur from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde group) to a π* antibonding orbital. tanta.edu.eguni-muenchen.de
The methoxy group acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore. Its electron-donating nature can cause a bathochromic (red) shift in the π→π* transition bands.
Based on studies of related nitrobenzaldehyde isomers, the expected transitions for this compound can be assigned. uni-muenchen.de The solvent environment can also influence the position and intensity of these bands. tanta.edu.eguni-muenchen.de
| Approximate Wavelength (nm) | Molar Extinction Coefficient (ε) | Type of Transition | Involved Groups |
|---|---|---|---|
| ~250 nm | Strong (ε > 10,000 M⁻¹cm⁻¹) | π→π | Benzene ring and Nitro group |
| ~300 nm | Intermediate (ε ≈ 1,000 M⁻¹cm⁻¹) | π→π | Arene (Benzene) function |
| ~350 nm | Weak (ε < 100 M⁻¹cm⁻¹) | n→π* | Nitro and Aldehyde lone pairs |
These spectroscopic features are crucial for understanding the electronic structure and conjugation within the molecule and for monitoring reactions where this structure is altered. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
While a specific crystal structure determination for this compound is not prominently available in surveyed literature, analysis of closely related derivatives illustrates the type of data obtained from such studies. For example, the crystal structure of (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide, a hydrazone derivative, has been resolved. researchgate.net The data from this study reveals key structural parameters and packing characteristics in the solid state. researchgate.net
The analysis of such derivatives shows that the benzene rings often exhibit a nearly planar conformation, and the substituent groups' orientations are determined by steric and electronic effects. researchgate.netnih.gov Intermolecular forces, such as hydrogen bonds (e.g., C-H···O), often play a significant role in stabilizing the crystal lattice. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1843 (2) |
| b (Å) | 11.3718 (3) |
| c (Å) | 13.0519 (2) |
| β (°) | 121.792 (2) |
| Volume (ų) | 1410.96 (6) |
A crystallographic study of this compound would similarly reveal its solid-state conformation, the planarity of the molecule, and the nature of the intermolecular interactions that dictate its crystal packing.
Chromatographic Techniques for Purity Assessment and Reaction Product Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. The choice of technique depends on the scale and purpose of the separation.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Purity levels of ≥99% are commonly verified using this technique. chemimpex.com Reverse-phase HPLC methods are frequently employed for related isomers, using mobile phases such as acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com These methods are robust and can be adapted for both analytical quantification and preparative isolation. sielc.comsielc.com
Gas Chromatography (GC) is another effective technique for purity analysis, particularly for volatile and thermally stable compounds. The purity of this compound has been reported as >98.0% when analyzed by GC. tcichemicals.com
Column Chromatography is the standard method for the purification of this compound on a preparative scale. In one documented synthesis, the crude product was purified by column chromatography over silica (B1680970) gel, using a chloroform-hexane mixture as the eluent. scispace.com
Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography. jocpr.com For this compound, an R_f value of 0.6 has been reported using chloroform (B151607) as the mobile phase, providing a benchmark for its separation. scispace.com
| Technique | Application | Details/Findings | Reference |
|---|---|---|---|
| HPLC | Purity Assessment | Purity reported as ≥99%. Reverse-phase columns are typically used. | chemimpex.com |
| GC | Purity Assessment | Purity reported as >98.0%. | tcichemicals.com |
| Column Chromatography | Isolation/Purification | Silica gel stationary phase with chloroform-hexane eluent. | scispace.com |
| TLC | Reaction Monitoring | R_f value of 0.6 in chloroform. | scispace.com |
Future Research Directions and Emerging Opportunities
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The convergence of computational power and chemical synthesis opens new avenues for the application of 2-Methoxy-4-nitrobenzaldehyde. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the processes of drug discovery and material design, and this compound is a prime candidate for such integration.
Drug Discovery:
AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities. By inputting the structural information of this compound and its derivatives, these models can predict potential therapeutic targets and pharmacological properties. This computational screening can significantly accelerate the identification of lead compounds for various diseases, including cancer and inflammatory conditions, where derivatives have already shown promise. chemimpex.com
Material Design:
In the realm of material science, AI and ML can predict the physicochemical properties of novel materials derived from this compound. By simulating the effects of different functionalizations and polymerization strategies, researchers can design materials with tailored characteristics, such as specific electronic, optical, or mechanical properties. This approach can guide the synthesis of advanced polymers and coatings with enhanced performance. Computational studies, including Density Functional Theory (DFT), can be employed to investigate the relationship between the molecular structure of benzaldehyde (B42025) derivatives and their performance in various applications, such as corrosion inhibition. researchgate.netmdpi.com
Applications in Catalysis and Organocatalysis
The reactivity of this compound makes it a valuable component in the development of novel catalytic systems.
The aldehyde group's electrophilicity, enhanced by the electron-withdrawing nitro group, allows it to participate in a variety of condensation reactions. guidechem.com This reactivity is central to its use as a precursor in the synthesis of more complex molecules. chemimpex.com Research has shown that in certain reactions, the presence of a methoxy (B1213986) group can lead to near-quantitative substrate consumption due to favorable electron donation, which facilitates Schiff-base condensation. rsc.org This interplay of electronic effects makes this compound a valuable building block in catalysis.
For instance, it can be used in the synthesis of ligands for transition metal catalysts or as a key component in organocatalytic systems. chemscene.com Chiral aldehyde catalysis, a significant area of asymmetric synthesis, could benefit from derivatives of this compound to achieve high stereoselectivity in various organic transformations. researchgate.net
Bio-conjugation and Bio-imaging Applications
The development of fluorescent probes and bioconjugation techniques is a rapidly growing field with significant implications for diagnostics and targeted therapies.
Fluorescent Probes:
Derivatives of this compound can be engineered to create novel fluorescent probes. The inherent spectroscopic properties of the molecule can be fine-tuned through chemical modification to develop sensors for specific ions or biomolecules. researchgate.net For example, Schiff bases derived from related nitrobenzaldehyde compounds have been shown to exhibit fluorescence, which is a desirable characteristic for bio-imaging applications. researchgate.net
Bioconjugation:
The aldehyde functionality of this compound provides a reactive handle for bioconjugation. This allows for the covalent attachment of the molecule to biomolecules such as proteins and antibodies. psu.edu This is particularly useful for developing antibody-drug conjugates (ADCs) for targeted cancer therapy or for creating labeled biomolecules for diagnostic assays. The formation of stable oxime and hydrazone linkages is a common strategy in bioconjugation, and the reactivity of the aldehyde group is central to this process. nih.gov
Exploration in Environmental Remediation Technologies
The environmental fate and potential applications of this compound in remediation technologies are emerging areas of research.
Nitroaromatic compounds, as a class, are known environmental pollutants. researchgate.net Research into the microbial degradation of these compounds is crucial for developing effective bioremediation strategies. nih.gov Understanding the metabolic pathways by which microorganisms break down this compound can lead to the design of engineered bacteria or enzymatic systems for cleaning up contaminated sites.
Furthermore, derivatives of this compound could be utilized in the development of sensors for detecting environmental pollutants or as part of catalytic systems for degrading other harmful substances. chemimpex.com
Development of Smart Materials and Responsive Systems
"Smart" materials that respond to external stimuli are at the forefront of materials science. The chemical structure of this compound makes it an attractive building block for creating such responsive systems.
Q & A
Q. What are the key structural identifiers and spectroscopic characteristics of 2-Methoxy-4-nitrobenzaldehyde?
The molecular formula is C₈H₇NO₄ , with a molecular weight of 181.14 g/mol . Structural verification requires combined analytical techniques:
- NMR : The aldehyde proton (~10 ppm in H NMR) and methoxy group (~3.9 ppm) are key signals. Nitro group resonance in C NMR appears near 150 ppm.
- IR : Strong absorption bands for the aldehyde (~1700 cm⁻¹) and nitro group (~1520 and 1350 cm⁻¹) confirm functional groups .
- HPLC/MS : Used for purity assessment and molecular ion identification .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store in tightly sealed, light-resistant containers at room temperature (20–25°C) in a dry, well-ventilated area . Avoid incompatible substances (strong oxidizers, bases) to prevent decomposition. Stability data indicate no significant degradation under these conditions for up to 24 months .
Q. What synthetic routes are commonly employed for this compound?
A typical method involves nitration of 2-methoxybenzaldehyde using a nitric acid/sulfuric acid mixture at 0–5°C. The regioselectivity of nitro group introduction (para to methoxy) is controlled by reaction kinetics and monitored via TLC. Yields range from 60–75% after recrystallization .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural verification?
Discrepancies in NMR or IR data often arise from impurities (e.g., residual solvents) or polymorphism . Mitigation strategies:
Q. What experimental design considerations are critical for studying the reactivity of this compound in nucleophilic addition reactions?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group.
- Catalysis : Base catalysts (e.g., K₂CO₃) improve nucleophilic attack efficiency.
- Temperature control : Exothermic reactions require gradual reagent addition and cooling to avoid side products (e.g., aldol condensation) .
Q. How does the nitro group influence the electronic and steric properties of this compound in coordination chemistry applications?
The nitro group acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring and enhancing the aldehyde's electrophilicity. This facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺) in Schiff base synthesis. Steric effects are minimal due to the para substitution pattern relative to the methoxy group .
Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
Literature values vary between 95–98°C and 102–105°C . Potential causes include:
Q. What degradation products form under accelerated stability testing, and how are they characterized?
Under acidic or oxidative conditions, degradation pathways include:
- Hydrolysis : Formation of 2-methoxy-4-nitrobenzoic acid.
- Nitro group reduction : Potential formation of amine derivatives. Use LC-MS/MS and GC-MS to identify degradation products, with quantification via external calibration curves .
Methodological Recommendations
Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize with dilute NaOH and dispose as hazardous organic waste per local regulations .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
Scale-up challenges include heat dissipation and mixing efficiency . Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
